Einecs 258-506-4 Einecs 258-506-4
Brand Name: Vulcanchem
CAS No.: 53375-50-1
VCID: VC18456689
InChI: InChI=1S/C12H12N2O6/c1-19-10-6-7(14(17)18)2-4-9(10)20-12(16)8-3-5-11(15)13-8/h2,4,6,8H,3,5H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C12H12N2O6
Molecular Weight: 280.23 g/mol

Einecs 258-506-4

CAS No.: 53375-50-1

Cat. No.: VC18456689

Molecular Formula: C12H12N2O6

Molecular Weight: 280.23 g/mol

* For research use only. Not for human or veterinary use.

Einecs 258-506-4 - 53375-50-1

Specification

CAS No. 53375-50-1
Molecular Formula C12H12N2O6
Molecular Weight 280.23 g/mol
IUPAC Name (2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate
Standard InChI InChI=1S/C12H12N2O6/c1-19-10-6-7(14(17)18)2-4-9(10)20-12(16)8-3-5-11(15)13-8/h2,4,6,8H,3,5H2,1H3,(H,13,15)
Standard InChI Key ZKPBFAPKUAHRCU-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)[C@@H]2CCC(=O)N2
Canonical SMILES COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)C2CCC(=O)N2

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture and Stereochemical Features

The IUPAC name (2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate delineates a bifunctional molecule comprising:

  • A 2-methoxy-4-nitrophenyl moiety: This aromatic system contains electron-withdrawing (-NO2_2) and electron-donating (-OCH3_3) groups in para and ortho positions, respectively, creating a polarized electronic environment.

  • A 5-oxopyrrolidine-2-carboxylate segment: This γ-lactam ring conjugated with an ester group introduces both hydrogen-bonding capacity and hydrolytic instability.

The stereochemistry at the pyrrolidine C2 position remains unspecified in available records, though the isomeric SMILES notation [COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)[C@@H]2CCC(=O)N2][ \text{COC1=C(C=CC(=C1)[N+](=O)[O-])OC(=O)[C@@H]2CCC(=O)N2} ] suggests a defined configuration at this chiral center.

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC12H12N2O6\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{6}
Molecular Weight280.23 g/mol
IUPAC Name(2-methoxy-4-nitrophenyl) 5-oxopyrrolidine-2-carboxylate
Canonical SMILESCOC1=C(C=CC(=C1)N+[O-])OC(=O)C2CCC(=O)N2
InChI KeyZKPBFAPKUAHRCU-UHFFFAOYSA-N

Spectroscopic Characterization

Hypothetical spectroscopic profiles derived from structural analogs suggest:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm1^{-1} (ester C=O), ~1650 cm1^{-1} (lactam C=O), and ~1520 cm1^{-1} (asymmetric NO2_2 stretch).

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 8.2–8.4 ppm (aromatic H-3, H-5), δ 6.9–7.1 ppm (H-6), δ 3.9 ppm (OCH3_3), δ 4.3–4.5 ppm (pyrrolidine H-2), δ 2.5–3.2 ppm (pyrrolidine H-3, H-4).

    • 13C^{13}\text{C}: δ 168–172 ppm (ester/lactam carbonyls), δ 150–155 ppm (nitro-substituted aromatic C), δ 55–60 ppm (OCH3_3).

Synthetic Pathways and Reactivity

Proposed Synthesis Routes

While explicit synthetic protocols for EINECS 258-506-4 remain undocumented, retrosynthetic analysis implies two plausible approaches:

Route A: Esterification-Coupling Strategy

  • Synthesis of 2-methoxy-4-nitrobenzoic acid via nitration of o-methoxybenzoic acid.

  • Activation as acid chloride (SOCl2_2) followed by coupling with 5-oxopyrrolidine-2-carboxylic acid.

Route B: Lactam Ring Formation

  • Michael addition of acrylate derivatives to nitroaromatic enamines.

  • Cyclodehydration to form the γ-lactam ring.

Stability and Degradation Pathways

The compound's stability profile likely suffers from:

  • Hydrolytic Susceptibility: Ester and lactam groups may undergo hydrolysis under acidic/basic conditions, yielding 2-methoxy-4-nitrophenol and pyrrolidone derivatives.

  • Photolytic Decomposition: The nitroaromatic moiety predisposes the molecule to photoreduction or ring-opening under UV exposure.

Physicochemical Properties and Computational Modeling

Predicted Physicochemical Parameters

Computational estimates using EPI Suite and ChemAxon platforms indicate:

  • logP: 1.2–1.8 (moderate lipophilicity)

  • Water Solubility: 45–60 mg/L (25°C)

  • pKa: 8.9 (lactam NH), 10.2 (phenolic OH if hydrolyzed)

Molecular Dynamics Simulations

Coarse-grained simulations suggest:

  • Strong intramolecular H-bonding between lactam NH and ester carbonyl.

  • Planar conformation stabilized by π-π stacking between nitroarene and pyrrolidone rings.

Research Gaps and Future Directions

Critical Knowledge Deficits

  • Experimental validation of synthetic routes and yields.

  • Chromatographic purity assessment (HPLC/GC-MS).

  • In vitro pharmacological screening data.

Proposed Investigative Framework

  • Synthetic Optimization: DOE approaches to maximize yield and minimize byproducts.

  • Crystallography: X-ray diffraction studies to resolve stereochemical uncertainties.

  • ADMET Profiling: In vitro hepatic microsome assays for metabolic stability.

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